Boc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
Description
Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine functionality and a 3,5-difluorobenzyl substituent at the β-position. The compound’s R-configuration at the α-carbon ensures stereochemical specificity, making it valuable in peptide synthesis and medicinal chemistry for designing enzyme inhibitors or receptor-targeted therapeutics . The 3,5-difluorobenzyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while the Boc group provides acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting sensitive functional groups .
Properties
Molecular Formula |
C15H19F2NO4 |
|---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(2R)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
InChI Key |
HMYBZEUDZWSNCA-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC(=C1)F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
Common Synthetic Routes and Reaction Conditions
Starting Materials and Key Reagents
- 3,5-Difluorobenzyl bromide or related benzyl halides as the electrophilic aromatic substituent source.
- Amino acid derivatives such as (R)-3-amino-2-hydroxypropanoic acid or its esters.
- Boc anhydride (di-tert-butyl dicarbonate) for amine protection.
- Organic solvents: ether, dichloromethane, tetrahydrofuran (THF).
- Catalysts and reagents: triphenylphosphine, carbon tetrabromide, sodium hydroxide, and bases for deprotonation.
Typical Multi-Step Synthesis
Preparation of 3,5-difluorobenzyl bromide : Often synthesized by bromination of 3,5-difluorotoluene under controlled conditions.
Nucleophilic substitution reaction : The amino acid or its protected derivative is reacted with 3,5-difluorobenzyl bromide to introduce the benzyl substituent at the 2-position of the propanoic acid backbone. This step typically uses organic solvents such as ether and may involve bases to deprotonate the amino acid.
Boc protection of the amino group : The amino group is protected by reaction with Boc anhydride under mild basic conditions, usually in dichloromethane or THF, to yield the Boc-protected amino acid.
Purification : The product is purified by preparative high-performance liquid chromatography (HPLC) or crystallization to achieve high purity and enantiomeric excess.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | 3,5-Difluorotoluene, N-bromosuccinimide | 0–25 °C | 2–4 hours | Controlled to avoid overbromination |
| 2 | Nucleophilic substitution | Amino acid derivative, 3,5-difluorobenzyl bromide, base (NaOH) | 0–25 °C | 12–24 hours | Inert atmosphere recommended |
| 3 | Boc protection | Boc anhydride, base (triethylamine) | 0–25 °C | 2–6 hours | Mild conditions to preserve stereochemistry |
| 4 | Purification | Preparative HPLC or crystallization | Ambient | Variable | Ensures high purity and stereochemical integrity |
Industrial Scale-Up Considerations
Industrial production of this compound generally adapts the laboratory synthesis with emphasis on:
- Optimization of yield and purity : Reaction parameters such as solvent choice, temperature, and reagent stoichiometry are fine-tuned.
- Safety and environmental controls : Use of continuous flow reactors to control exothermic steps and minimize hazardous waste.
- Automation : Employing automated reactors for reproducibility and scalability.
- Cost-effectiveness : Sourcing cost-efficient reagents and minimizing purification steps.
Chemical Reaction Analysis
Common Reagents and Their Roles
| Reagent | Role | Typical Conditions |
|---|---|---|
| 3,5-Difluorobenzyl bromide | Electrophilic benzyl substituent source | Room temperature, inert atmosphere |
| Boc anhydride | Amino group protecting agent | Mild base, room temperature |
| Sodium hydroxide | Base for deprotonation and substitution | Aqueous or organic solvent |
| Triphenylphosphine, carbon tetrabromide | Facilitates halogenation or substitution | Organic solvent, controlled temperature |
Research Data and Comparative Analysis
Molecular and Physical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C15H19F2NO4 |
| Molecular Weight | 315.31 g/mol |
| IUPAC Name | (2R)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Stereochemistry | (R)-enantiomer |
Comparison with Related Compounds
| Compound Name | Key Structural Differences | Implications |
|---|---|---|
| Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid | (S)-configuration instead of (R) | Different stereochemistry affects bioactivity and synthesis routes |
| (R)-3-amino-2-(hydroxymethyl)propanoic acid (unsubstituted) | Lacks 3,5-difluorobenzyl group and Boc protection | Less lipophilic, different reactivity |
| Boc-(R)-3-amino-2-benzylpropanoic acid | No fluorine substituents on benzyl group | Different electronic effects, metabolic stability |
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzyl derivatives.
Scientific Research Applications
Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the 3,5-difluorobenzyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Protecting Groups
- (R)-2-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid (): This analog replaces the Boc group with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. While both compounds share the 3,5-difluorophenyl substituent, the Fmoc group is base-labile (cleaved by piperidine), contrasting with Boc’s acid sensitivity. Fmoc is preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies, whereas Boc is advantageous in solution-phase synthesis requiring acid-stable intermediates .
Fmoc-SR-Dab(3-Aloc)-OH ():
This compound employs Fmoc and allyloxycarbonyl (Alloc) dual protection. Unlike Boc, Alloc is removed via palladium-catalyzed deprotection, offering compatibility with acid- or base-sensitive substrates. The molecular weight (424.45 g/mol) and branched structure differ significantly from the linear Boc-protected target compound, impacting solubility and synthetic utility .
Halogenation Patterns and Substituent Effects
Boc-amine (R)-R13 ():
Features 2-chlorophenyl and 2-fluorophenyl substituents. The ortho-halogen placement induces steric hindrance and alters electronic effects compared to the para-difluoro configuration in the target compound. Such differences may influence binding affinity in kinase inhibitors or protease substrates .- (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid (): Substitutes the benzyl group with a 6-fluoroindole moiety. ~3.5 for the target compound). The S-configuration further differentiates biological activity, as stereochemistry critically affects target engagement .
Data Table: Key Properties of Comparable Compounds
Research Findings and Functional Implications
- Protecting Group Stability:
Boc deprotection (e.g., using TFA/DCM/water in ) is faster than Fmoc cleavage, but Fmoc offers compatibility with acid-sensitive substrates . - Halogen Effects: The 3,5-difluorobenzyl group in the target compound improves metabolic stability by resisting cytochrome P450 oxidation compared to mono-halogenated analogs .
- Stereochemical Impact: The R-configuration in the target compound may enhance binding to chiral active sites (e.g., proteases) compared to S-isomers, as seen in ’s indole derivative .
Biological Activity
Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amino group, and a 3,5-difluorobenzyl substituent that enhances lipophilicity and bioavailability. The presence of fluorine atoms is significant as they can improve the binding affinity to biological targets compared to non-fluorinated analogs.
Biological Activity
1. Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor for specific enzymes. Its difluorobenzyl moiety allows for increased interaction with enzyme active sites, potentially leading to enhanced inhibitory effects. Studies have shown that similar compounds exhibit neuroprotective properties by modulating enzyme activity related to neurodegenerative diseases.
2. Receptor Binding:
The compound's affinity for various receptors has been investigated using techniques like surface plasmon resonance and fluorescence spectroscopy. These studies reveal that this compound can selectively bind to certain receptors involved in neurotransmitter release and regulation, indicating its potential role in treating neurological disorders .
3. Pharmacological Applications:
Due to its structural characteristics, this compound is being explored for its potential in drug development, particularly in creating novel therapeutic agents targeting cancer and other diseases. Its ability to modify the activity of existing drugs makes it a valuable candidate for further research .
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of the Amino Group: The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.
- Formation of the Difluorobenzyl Substituent: The difluorobenzyl moiety is introduced through nucleophilic substitution or coupling reactions.
- Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Case Studies
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved cognitive function compared to control groups. This suggests potential therapeutic benefits in treating conditions like Alzheimer's disease .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and disruption of cell cycle progression, highlighting its potential as an anticancer agent.
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Reduced neuronal death; improved cognitive function in rats |
| Study 2 | Antitumor activity | Induced apoptosis; disrupted cell cycle in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
